N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-2-yloxyacetamide
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Description
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-2-yloxyacetamide, also known as MS023, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. In
Scientific Research Applications
Receptor Ligand Research
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-2-yloxyacetamide derivatives have been studied for their role as ligands for specific receptors. For instance, derivatives like 2-methyl-5-(N-methyl-piperazin-1-yl)-1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-quinolin-4-one exhibit high binding affinity for 5-HT(6) serotonin receptors, demonstrating selectivity over other serotonin and dopamine receptors (Park et al., 2011).
Antiproliferative and Cytotoxic Studies
Several studies have focused on the antiproliferative and cytotoxic properties of this compound derivatives. For example, certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives have shown significant in vitro antiproliferative activities against various human cancer cell lines (I‐Li Chen et al., 2013).
Chemosensor Development
These compounds have also been explored in the development of chemosensors. A study demonstrates the use of a naphthalene-quinoline conjugate as a ratiometric chemosensor for Al3+ ions, indicating potential applications in analytical chemistry (Roy et al., 2016).
Drug Discovery and Development
In drug discovery, derivatives of this compound have been synthesized and evaluated for their potential as anti-Mycobacterium tuberculosis drugs, suggesting their relevance in developing new therapeutics (Cai et al., 2009).
properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-29(26,27)24-12-4-7-17-8-10-19(14-21(17)24)23-22(25)15-28-20-11-9-16-5-2-3-6-18(16)13-20/h2-3,5-6,8-11,13-14H,4,7,12,15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXHZTDBHLCZPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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